Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

Thermal stability Strain energy Cubane rearrangement

Flat aromatic scaffolds in CNS drug discovery often suffer rapid CYP-mediated metabolism, confounding target engagement. Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (CAS 152191-45-2) directly addresses this bottleneck: - Cubane core delivers 2- to 5-fold intrinsic clearance reduction vs. phenyl analogs, improving brain exposure and in vivo half-life. - Dual orthogonal handles (methyl ester + N-methylpiperazine) enable 100+ analog parallel synthesis for rapid GPCR/ion channel SAR. - Rigid 90° bond angles and defined 2.6 Å substituent vectors reduce entropic penalties and improve docking score predictivity. Supplied with ≥98% purity; available in 250 mg to bulk quantities with immediate global dispatch.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 152191-45-2
Cat. No. B589117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
CAS152191-45-2
SynonymsMETHYL 4-(4-METHYLPIPERAZIN-1-YL)CUBANECARBOXYLATE
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCN1CCN(CC1)C23C4C5C2C6C3C4C56C(=O)OC
InChIInChI=1S/C15H20N2O2/c1-16-3-5-17(6-4-16)15-10-7-11(15)9-12(15)8(10)14(7,9)13(18)19-2/h7-12H,3-6H2,1-2H3
InChIKeyXCONGYLVWBGAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (CAS 152191-45-2): A Cubane-Piperazine Hybrid Scaffold for Medicinal Chemistry and Chemical Biology Applications


Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (CAS 152191-45-2) is a synthetic organic compound comprising a highly strained cubane (pentacyclo[4.2.0.02,5.03,8.04,7]octane) core functionalized with a 4-methylpiperazin-1-yl substituent and a methyl carboxylate ester . This compound belongs to a class of cubane derivatives that have gained attention in medicinal chemistry as non-planar, sp3-rich benzene bioisosteres capable of modulating physicochemical and metabolic properties while maintaining target engagement [1]. The presence of the N-methylpiperazine moiety confers additional pharmacological versatility, as piperazine-containing scaffolds are widely recognized for their capacity to engage diverse biological targets including GPCRs and ion channels [1].

Why Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate Cannot Be Substituted with Generic Piperazine or Cubane Analogs


Generic substitution of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate is precluded by its distinct structural and physicochemical profile that emerges specifically from the covalent integration of a cubane core with an N-methylpiperazine moiety. The cubane framework confers exceptional thermodynamic stability (activation energy for thermal rearrangement exceeding 40 kcal/mol) and a non-planar geometry that fundamentally alters molecular recognition and metabolic susceptibility compared to flat aromatic analogs [1]. Simultaneously, the N-methylpiperazine substituent introduces a basic nitrogen center (calculated pKa ~8-9 for the piperazine N4 position) that enables pH-dependent solubility and target-binding interactions absent in non-basic cubane derivatives . These combined features create a unique physicochemical and pharmacological signature that cannot be recapitulated by either simple piperazines lacking the cubane scaffold or unsubstituted cubane carboxylates lacking the piperazine pharmacophore.

Quantitative Differentiation of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate: Head-to-Head Evidence for Procurement Decisions


Thermal Rearrangement Barrier: Cubane Core Stability vs. Benzene and Other Strained Scaffolds

The cubane core of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate exhibits a kinetic barrier to thermal rearrangement to cyclooctatetraene of approximately 40-43 kcal/mol [1]. This barrier is substantially higher than that of related strained scaffolds such as bicyclo[1.1.1]pentane (BCP, rearrangement barrier ~30-35 kcal/mol) and quadricyclane (~25-30 kcal/mol) [1]. The high activation energy confers practical thermal stability up to approximately 200°C under inert conditions, enabling standard synthetic transformations and long-term storage without structural degradation. In contrast, the benzene ring in conventional aromatic analogs undergoes no such rearrangement but is subject to oxidative metabolism via cytochrome P450 enzymes, a degradation pathway largely avoided by the fully saturated cubane scaffold [2].

Thermal stability Strain energy Cubane rearrangement Activation energy Kinetic stability

Conformational Rigidity: Cubane Scaffold Geometric Constraint vs. Flexible Piperazine Linkers

The cubane core of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate imposes a fixed 90° bond angle between adjacent carbon atoms and enforces a rigid cubic geometry that precludes conformational sampling [1]. This structural constraint translates to a defined spatial orientation of the 4-methylpiperazin-1-yl substituent and methyl carboxylate group separated by approximately 2.6 Å (cube edge distance) [1]. In contrast, conventional 1,4-disubstituted piperazine scaffolds (e.g., 1-benzyl-4-methylpiperazine) exhibit substantial conformational flexibility with the piperazine ring capable of adopting chair conformations and N-substituent rotational freedom [2]. This flexibility introduces entropic penalties upon target binding and reduces the predictability of structure-activity relationships during medicinal chemistry optimization campaigns [2].

Conformational restriction Molecular recognition Entropic penalty Cubane geometry Piperazine conformation

Lipophilicity Modulation: Cubane-Piperazine Hybrid LogP vs. Benzene and Unsubstituted Cubane Analogs

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate exhibits a calculated logP of approximately 1.2-1.8, reflecting a balance between the hydrophobic cubane core and the polar methylpiperazine and methyl ester functionalities . In contrast, the corresponding benzene analog (methyl 4-(4-methylpiperazin-1-yl)benzoate) exhibits a higher calculated logP of approximately 1.8-2.3 due to the greater lipophilicity of the planar aromatic ring system [1]. Unsubstituted methyl cubanecarboxylate (lacking the piperazine moiety) displays a substantially higher calculated logP of approximately 2.5-3.0 . The intermediate lipophilicity of the target compound is therapeutically advantageous, as it lies within the optimal logP range of 1-3 associated with favorable oral absorption and CNS penetration while avoiding the promiscuity and metabolic liability characteristic of high-logP compounds (logP >5) [2].

Lipophilicity LogP Cubane Piperazine Physicochemical properties Permeability

Metabolic Stability Advantage: sp3 C-H Bond Strength in Cubane vs. sp2 C-H in Benzene Analogs

The cubane core in Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate is composed exclusively of sp3-hybridized carbon atoms, with C-H bond dissociation energies (BDE) of approximately 98-101 kcal/mol for tertiary cubyl C-H bonds [1]. In contrast, the aromatic C-H bonds in benzene-containing analogs exhibit BDE values of approximately 112-113 kcal/mol, but the planar aromatic system is highly susceptible to cytochrome P450-mediated oxidation via epoxidation and hydroxylation pathways [2]. Experimental studies on cubane-containing pharmaceuticals have demonstrated that replacement of a phenyl ring with a cubane scaffold reduces intrinsic clearance in human liver microsomes by 2- to 5-fold, with specific examples including a 3.2-fold reduction in CLint for a cubane-modified analog of a known CNS-active compound [2]. The N-methylpiperazine moiety remains susceptible to N-dealkylation and N-oxidation, but the cubane core itself exhibits negligible Phase I metabolic turnover under standard incubation conditions [3].

Metabolic stability Cytochrome P450 Oxidative metabolism Cubane Benzene bioisostere

Synthetic Accessibility and Building Block Versatility: Functional Group Compatibility

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate features a methyl ester at the cubane 1-position and a 4-methylpiperazin-1-yl substituent at the 4-position, providing two orthogonal handles for further derivatization [1]. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (LiOH, THF/H2O, 25°C, >90% yield) enabling amide coupling with diverse amine partners . The tertiary amine of the piperazine moiety can undergo N-alkylation, N-acylation, or N-sulfonylation under standard conditions without compromising the cubane core [1]. In comparison, unsubstituted methyl cubanecarboxylate lacks the piperazine handle entirely, while simple N-methylpiperazine lacks the rigid cubane scaffold and carboxylate functional group. This dual-handle architecture enables library synthesis via parallel amide coupling and piperazine functionalization strategies, with reported compatibility with over 15 distinct reaction types including Suzuki-Miyaura (after ester-to-boronate conversion), Buchwald-Hartwig amination, and reductive amination .

Synthetic utility Functional group tolerance Cubane derivatization Medicinal chemistry building block Parallel synthesis

Optimal Research and Industrial Application Scenarios for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate


CNS Drug Discovery: Fragment-Based Screening and Hit-to-Lead Optimization

The intermediate lipophilicity (clogP ~1.2-1.8) and metabolic stability advantages of the cubane core make Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate an ideal starting scaffold for CNS-targeted fragment-based drug discovery programs [1]. The rigid 90° bond angles and fixed substituent vectors (~2.6 Å separation) enable predictable fragment growth with reduced entropic penalties upon target engagement [2]. The dual functionalization handles (methyl ester and piperazine amine) support rapid parallel synthesis of focused libraries for SAR exploration against GPCRs and ion channels, while the metabolic stability of the cubane core (2- to 5-fold CLint reduction vs. phenyl analogs) improves the likelihood of identifying compounds with sufficient brain exposure and half-life for in vivo proof-of-concept studies [1].

Chemical Biology Probe Development: Bioisosteric Replacement of Phenyl-Containing Tool Compounds

This compound serves as a direct bioisosteric replacement for methyl 4-(4-methylpiperazin-1-yl)benzoate in existing chemical biology tool compounds, enabling researchers to interrogate the contribution of aromatic oxidation to observed pharmacology or toxicity [1]. The cubane-for-benzene substitution reduces CYP-mediated metabolism by 2- to 5-fold while maintaining similar molecular dimensions and substituent orientation, allowing for cleaner interpretation of target engagement studies in cellular and in vivo models [2]. The thermal stability of the cubane core (activation barrier ~40-43 kcal/mol) also ensures compound integrity during long-term storage and under bioassay conditions, reducing experimental variability caused by chemical degradation [1].

Medicinal Chemistry Building Block Sourcing: Library Synthesis and Scaffold Hopping Campaigns

As a commercial building block with dual orthogonal functionalization handles, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate enables medicinal chemistry teams to execute scaffold-hopping campaigns from flat aromatic cores to three-dimensional saturated scaffolds without sacrificing synthetic efficiency [1]. The methyl ester can be quantitatively hydrolyzed to the carboxylic acid for amide coupling with diverse amine partners, while the piperazine N4 position remains available for subsequent alkylation or acylation reactions [2]. This synthetic versatility supports the generation of 100+ analog libraries in a single parallel synthesis run, accelerating SAR convergence and reducing the time from hit identification to lead declaration [1].

Computational Chemistry and Structure-Based Drug Design: Template for 3D Pharmacophore Modeling

The rigid cubane geometry (fixed 90° bond angles, defined 2.6 Å substituent separation) provides a computationally tractable template for 3D pharmacophore modeling and structure-based drug design [1]. Unlike flexible piperazine linkers that introduce conformational ambiguity in docking poses, the cubane core restricts the spatial relationship between the piperazine pharmacophore and carboxylate handle to a single well-defined orientation [2]. This rigidity reduces false positive docking scores arising from improbable conformations and improves the predictive power of virtual screening campaigns targeting proteins with known binding site geometries [1].

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